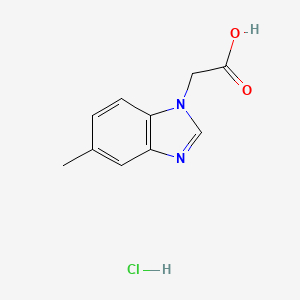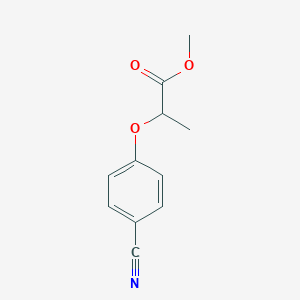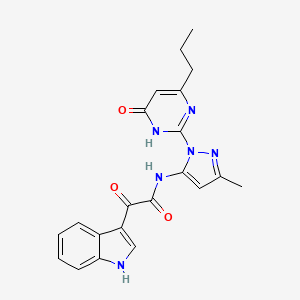
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the piperazine moiety further enhances its pharmacological potential, making it a subject of interest in drug development.
Mechanism of Action
Target of Action
Compounds containing a piperazine moiety, like “Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate”, often interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors .
Mode of Action
The compound may bind to these receptors and modulate their activity. The benzylpiperazine moiety could potentially interact with the receptor’s active site, leading to changes in the receptor’s conformation and subsequent signal transduction .
Biochemical Pathways
The compound’s interaction with neurotransmitter receptors could affect various biochemical pathways, particularly those involved in neurotransmission. This could lead to changes in neuronal firing rates and patterns, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
They are often metabolized in the liver and excreted in the urine .
Result of Action
The compound’s action on neurotransmitter receptors could lead to a variety of cellular effects, depending on the specific receptors it interacts with and the downstream pathways they are involved in .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound’s activity could be affected by the presence of other neurotransmitters or drugs that compete for the same receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with isothiocyanates under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with an appropriate electrophile.
Attachment of the Oxobutyl Group: The oxobutyl group is attached through a series of alkylation reactions, often involving the use of alkyl halides and strong bases.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl group on the piperazine ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s quinazoline core is of particular interest due to its anticancer properties. Research has indicated that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, which are used as antipsychotic medications.
Uniqueness
What sets Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of a quinazoline core with a piperazine moiety, providing a unique pharmacological profile. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
946241-53-8 |
|---|---|
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34) |
InChI Key |
MKIAOYWIHWGIID-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2599960.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2599964.png)
![3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2599965.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)


![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B2599970.png)

![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)
